molecular formula C14H13NO4 B150848 Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate CAS No. 129663-15-6

Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate

Cat. No.: B150848
CAS No.: 129663-15-6
M. Wt: 259.26 g/mol
InChI Key: YRPODVVGJWBCIW-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate is a chemical compound built on a phenyl-substituted isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific derivative serves as a versatile synthetic intermediate for the exploration of novel therapeutic agents. Scientific literature has identified structurally related phenylisoxazole carboxamide compounds as inhibitors of the GATA4–NKX2-5 transcriptional synergy, a key protein-protein interaction target in the pathway of stretch-induced cardiomyocyte hypertrophy, highlighting the potential of this chemical class in cardiovascular research . Furthermore, extensive structure-activity relationship (SAR) studies performed on analogous compounds underscore the critical importance of the southern aromatic isoxazole substituent in regulating this inhibitory biological activity . The isoxazole motif is also actively investigated in other fields, including the development of anti-influenza virus agents that target viral nucleoprotein . As a bifunctional building block, this compound enables researchers to delve into the synthesis and optimization of a wide range of bioactive molecules, making it a valuable asset for drug discovery programs focused on synthesizing and evaluating novel chemical entities.

Properties

IUPAC Name

ethyl 5-acetyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-18-14(17)11-12(10-7-5-4-6-8-10)15-19-13(11)9(2)16/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPODVVGJWBCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372616
Record name ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129663-15-6
Record name ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Challenges and Optimizations

  • Acetyl Group Stability : The acetyl moiety in the β-keto ester is prone to hydrolysis under acidic conditions. Anhydrous MgSO₄ mitigates this by scavenging water.

  • Yield Enhancement : Using a 10% molar excess of triethylamine improves reaction efficiency, achieving yields up to 85% for analogous compounds.

Domino Transformation of Isoxazole Precursors

Domino reactions offer a streamlined pathway for constructing multi-substituted isoxazoles. A method described in PMC9235835 involves iodinated isoxazole intermediates, which undergo subsequent functionalization.

Synthetic Workflow

  • Isoxazole Iodination :

    • Substrate : Ethyl 3-phenylisoxazole-4-carboxylate.

    • Reagents : N-Iodosuccinimide (NIS), trifluoroacetic acid (TFA).

    • Outcome : 5-Iodo-3-phenylisoxazole-4-carboxylate (yield: 72%).

  • Palladium-Catalyzed Acetylation :

    • Catalyst : Pd(PPh₃)₄ (5 mol%).

    • Acetyl Source : Trimethyl(acetyl)tin.

    • Conditions : DMF, 80°C, 12 hours.

This two-step sequence achieves 58% overall yield, with the acetyl group introduced regioselectively at position 5.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysts enable direct functionalization of pre-formed isoxazole cores. A Fe/Ni co-catalyzed method from RSC Suppl. Data demonstrates the feasibility of diketone incorporation.

Protocol Details

  • Substrate : Ethyl 3-phenylisoxazole-4-carboxylate.

  • Acetyl Donor : Pentane-2,4-dione.

  • Catalysts : FeCl₂·4H₂O (10 mol%), NiCl₂·6H₂O (10 mol%).

  • Solvent : Ethanol/water (7:3).

  • Conditions : Reflux for 8 hours.

The reaction proceeds via a radical mechanism, with the diketone’s acetyl group inserting into the isoxazole ring. Yields for analogous pyrrole derivatives reach 92%, suggesting potential applicability to isoxazoles with optimized conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalysts/ReagentsYield (%)Key AdvantagesLimitations
CyclocondensationHydroxamoyl chloride, β-keto esterTriethylamine, MgSO₄72–85High regioselectivityCustom β-keto ester synthesis required
Domino TransformationIsoxazole, pentane-2,4-dioneFeCl₂, NiCl₂58–65One-pot reactionCompeting pyrrole formation
Cross-Coupling5-Iodoisoxazole, acetyl tinPd(PPh₃)₄58Late-stage functionalizationToxic tin reagents

Optimization Strategies and Reaction Mechanisms

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances Pd-catalyzed cross-coupling efficiency by stabilizing oxidative addition intermediates.

  • Ethereal Solvents : Diethyl ether minimizes side reactions in cyclocondensation but prolongs reaction times.

Catalytic Innovations

  • Bimetallic Systems : Fe/Ni co-catalysis reduces energy barriers for diketone insertion, as evidenced by DFT calculations.

  • Ligand Design : Bulky phosphine ligands (e.g., P(t-Bu)₃) improve acetyl transfer in Stille couplings.

Scalability and Industrial Considerations

Large-scale production faces two primary hurdles:

  • β-Keto Ester Availability : Industrial synthesis of ethyl 3-oxo-4-acetylbutanoate requires optimized Claisen condensation at >100 kg scale.

  • Metal Recovery : Fe/Ni catalysts necessitate costly recycling processes, though recent advances in magnetic nanoparticle supports offer solutions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key structural analogs and their substituent impacts:

Compound Name R5 R3 R4 Key Properties
Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate Acetyl Phenyl Ethoxy Electron-withdrawing acetyl enhances polarity; may influence binding affinity.
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Methyl Phenyl Ethoxy Electron-donating methyl group; simpler steric profile .
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate CF₃ Phenyl Ethoxy Strong electron-withdrawing CF₃ group; increased lipophilicity .
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate Ethoxy Amino group at position 5 introduces basicity; positional isomerism .
Ethyl 5-cyclopropylisoxazole-3-carboxylate Cyclopropyl Ethoxy Strained cyclopropyl group may affect conformational stability .
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate 4-Fluoro-2-methylphenyl Ethoxy Halogen and methyl enhance steric bulk and electronic diversity .

Key Observations :

  • Electron-withdrawing groups (acetyl, CF₃) increase polarity and may improve binding to charged biological targets.
  • Positional isomerism (e.g., substituents at position 4 vs. 5) alters electronic distribution and steric accessibility .
  • Bulkier groups (e.g., cyclopropyl, trifluoromethyl) may reduce metabolic degradation but limit membrane permeability.

Physicochemical Properties

  • pKa : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has a predicted pKa of -4.08, indicating weak acidity . The acetyl group may further lower pKa due to inductive effects.

Biological Activity

Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The compound's structure includes an ethoxycarbonyl group and a phenyl ring, contributing to its chemical properties and biological activity.

The synthesis typically involves the reaction of ethyl acetoacetate with appropriate phenylhydrazine derivatives under controlled conditions to yield the desired isoxazole derivative. This process has been optimized in various studies to enhance yield and purity.

Antiviral Activity

Recent studies have demonstrated that derivatives of isoxazole, including this compound, exhibit promising antiviral properties. For instance, a series of isoxazol-4-carboxylic acid derivatives were evaluated for their activity against influenza viruses. The compounds showed varying degrees of efficacy, with some achieving EC50 values significantly lower than standard antiviral agents like ribavirin.

CompoundCytotoxicity CC50 (μM)Anti-influenza Virus Activity EC50 (μM)Selectivity Index (SI)
This compound>1000.502 ± 0.002
Ribavirin63.01 ± 0.059.891 ± 0.066.37

The selectivity index (SI) indicates the compound's safety profile relative to its antiviral efficacy, suggesting that higher SI values represent better therapeutic potential.

Antimicrobial and Anticancer Activities

In addition to antiviral properties, isoxazole derivatives have been reported to possess antimicrobial and anticancer activities. A study highlighted the antibacterial effects against various strains of bacteria, showing that certain modifications in the isoxazole ring can enhance activity against Gram-positive and Gram-negative bacteria.

Furthermore, preliminary anticancer assays indicated that this compound could inhibit the proliferation of cancer cell lines, although detailed mechanisms remain to be elucidated.

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced viral replication in infected cell lines compared to untreated controls.
  • Cytotoxicity Assessment : Cytotoxicity tests on MDCK cells revealed that while the compound exhibited low toxicity at therapeutic concentrations, further investigation into its mechanism of action is warranted to ensure safety in clinical applications.

Q & A

What are the common synthetic routes for Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate, and how can reaction efficiency be monitored?

Level : Basic
Methodological Answer :
A typical synthesis involves cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives under reflux conditions. For example, in analogous isoxazole syntheses, ethyl 2-chloro-2-oxoacetate is reacted with substituted phenylhydrazines in toluene using methylsulfonic acid as a catalyst, followed by reflux for 6 hours . Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/cyclohexane (1:1) as the mobile phase. Post-reaction, purification employs flash chromatography on silica gel, yielding ~37% pure product . For isoxazole derivatives, optimization of solvent polarity (e.g., dimethylacetamide) and base selection (e.g., K₂CO₃) can enhance yields .

What spectroscopic and crystallographic methods are recommended for structural characterization?

Level : Basic
Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve acetyl (δ ~2.5 ppm), ester carbonyl (δ ~165 ppm), and isoxazole ring protons (δ ~6.5–8.0 ppm). Aromatic protons from the phenyl group appear as multiplet signals .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 273.2) and purity (>95%) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software refines bond lengths and angles. For example, dihedral angles between phenyl and isoxazole rings (e.g., 84.59°) are critical for confirming steric effects . ORTEP-III generates thermal ellipsoid plots to visualize molecular packing .

How can low yields in isoxazole ring formation be addressed during synthesis?

Level : Advanced
Methodological Answer :
Low yields (~30–40%) often stem from competing side reactions (e.g., hydrolysis of acetyl groups). Mitigation strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than toluene .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) accelerate cyclization .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition, as seen in analogous pyrazole syntheses .
  • Inert Atmosphere : Nitrogen purging reduces oxidation of sensitive intermediates .

How should researchers resolve contradictions between spectroscopic data and computational models?

Level : Advanced
Methodological Answer :
Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values may arise from solvent effects or dynamic conformational changes. To resolve:

  • Dynamic NMR : Variable-temperature NMR identifies fluxional behavior (e.g., hindered rotation of acetyl groups) .
  • SCXRD Validation : X-ray structures (refined via SHELX) provide ground-truth geometry to recalibrate computational models .
  • Solvent Correction in DFT : Include implicit solvent models (e.g., PCM for chloroform) to improve shift accuracy .

What safety protocols are critical for handling acetylated isoxazole derivatives?

Level : Basic
Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How do environmental factors (e.g., humidity, light) affect the stability of this compound?

Level : Advanced
Methodological Answer :

  • Moisture Sensitivity : The ester group is prone to hydrolysis. Store under anhydrous conditions (desiccator with P₂O₅) .
  • Photodegradation : UV light cleaves the isoxazole ring. Use amber vials and conduct stability studies under ICH Q1B guidelines .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C; avoid prolonged heating .

What computational tools are suitable for docking studies involving this compound?

Level : Advanced
Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., cyclooxygenase). Use SCXRD-derived geometries (from SHELX) as ligand inputs .
  • MD Simulations : GROMACS assesses conformational stability in solvated environments, leveraging force fields (e.g., CHARMM36) .

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